N-(4-aminophenyl)-3,4,5-trimethoxybenzamide is classified as an organic compound belonging to the benzamide family. It features an aminophenyl group attached to a trimethoxybenzamide moiety. The compound is notable for its potential therapeutic properties and is being investigated for various biological applications, including anti-inflammatory and anticancer activities .
The synthesis of N-(4-aminophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-aminophenylamine with 3,4,5-trimethoxybenzoyl chloride. The reaction is generally conducted under basic conditions using a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The procedure can be summarized as follows:
In industrial settings, similar synthetic routes are utilized but are optimized for higher yields and purity. Continuous flow reactors may be employed to enhance efficiency and control over reaction parameters.
N-(4-aminophenyl)-3,4,5-trimethoxybenzamide has a molecular formula of and a molecular weight of approximately 301.31 g/mol. The structure includes:
The dihedral angle between the aromatic rings is approximately 71.59°, indicating a non-planar conformation which can influence its reactivity and interactions with biological targets .
N-(4-aminophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions:
The mechanism of action of N-(4-aminophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets within biological systems:
N-(4-aminophenyl)-3,4,5-trimethoxybenzamide has several scientific applications:
This benzamide derivative, systematically named N-(4-aminophenyl)-3,4,5-trimethoxybenzamide (CAS: 613656-90-9), is characterized by the molecular formula C₁₆H₁₈N₂O₄ and a molecular weight of 302.32 g/mol. Its structure features two aromatic rings connected by an amide bond: a 3,4,5-trimethoxybenzoyl group and a 4-aminophenyl moiety. This configuration confers unique electronic properties and binding capabilities, positioning it as a versatile scaffold in medicinal chemistry. Research focuses on its potential as a dual-targeting agent for oncology and infectious diseases, leveraging its structural mimicry of natural ligands and capacity for targeted modifications [1].
The compound emerged from rational drug design efforts in the early 2000s, specifically through structural optimization of trimethoprim (TMP) and combretastatin A-4 (CA-4) pharmacophores. Initial synthetic routes employed a three-step nucleophilic acyl substitution approach:
This design replaced TMP’s flexible methylene linker with a rigid amide bond to enhance DNA minor groove binding, inspired by natural antibiotics like netropsin. Concurrently, the trimethoxyphenyl moiety—a hallmark of tubulin inhibitors such as CA-4—was retained to explore dual targeting of microtubules and folate pathways [2] [6].
This compound belongs to the N-aryl-3,4,5-trimethoxybenzamide class, distinguished by three key structural features:
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₂O₄ |
Molecular Weight | 302.32 g/mol |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 75.9 Ų |
The amide bond’s rigidity enforces a dihedral angle of ~45° between the aromatic rings, optimal for accessing the CBS funnel-shaped pocket. This configuration aligns with pharmacophore models for colchicine-site inhibitors, which require three hydrogen-bond acceptors (methoxy oxygens), one donor (amide NH), and hydrophobic centers [3] [7].
Research focuses on three therapeutic domains:
Table 2: Primary Research Focus Areas
Therapeutic Target | Key Findings | Reference Models |
---|---|---|
DHFR Inhibition | 2–4-fold higher affinity vs. TMP; DNA-binding via minor groove | E. coli DHFR; Calf thymus DNA |
Tubulin Polymerization | IC₅₀ < 2 µM in breast cancer cells; CBS occupancy confirmed | MDA-MB-231 cells; β-tubulin |
Dual Tubulin/DNA Targeting | Synergistic cytotoxicity; overcomes resistance in glioblastoma | U87MG xenografts; GBM stem cells |
Future directions include nanocarrier integration (e.g., PEG-PCL-modified nanodiamonds) to enhance solubility and tumor delivery, as demonstrated with triazinone derivatives [3].
Table 3: Pharmacophoric Features and Biological Roles
Structural Element | Biological Role | Target Validation |
---|---|---|
3,4,5-Trimethoxyphenyl | Tubulin CBS binding; hydrophobic interactions with β-subunit residues | Competitive colchicine binding assays |
Amide linker | DNA minor groove binding (A-T specificity); hydrogen bonding with nucleobases | Ethidium displacement; ΔTm studies |
4-Aminophenyl | Derivatization point for EphA2/HDAC inhibitors; enhances cell permeability | Kinase inhibition; cellular uptake assays |
Concluding Remarks
N-(4-Aminophenyl)-3,4,5-trimethoxybenzamide exemplifies rational scaffold design in medicinal chemistry. Its structural modularity supports diverse targeting strategies—from single-enzyme inhibition to multimodal anticancer mechanisms. Current innovations focus on structural hybridizations (e.g., triazinone linkers) and delivery systems to overcome physicochemical limitations. As DHFR and tubulin remain high-value targets, this scaffold offers a versatile template for next-generation dual-action therapeutics [1] [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0